2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Overview
Description
“2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a compound that belongs to a class of molecules known as quinoline and pyrimidoquinoline derivatives . These compounds have been synthesized and characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) . They have been evaluated for their in vitro antitumor activity at the National Cancer Institute (NCI) 60 cell lines panel assay .
Synthesis Analysis
The synthesis of these compounds involves the use of compounds 1a, b as key precursors for the synthesis of new annulated quinoline derivatives . The introduction of a thioureido group at position 4- of 5- (3,4-dimethoxyphenyl)pyrimido [4,5- b ]quinoline nucleus produced 4b with the broadest spectrum antitumor activity and improved selectivity toward non-small cell lung, colon, CNS, melanoma, renal, and breast cancer cell lines .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a quinoline and pyrimidoquinoline nucleus . The introduction of a thioureido group at position 4- of the nucleus is a key structural feature that contributes to the antitumor activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of cyclohexanone, ammonium acetate, and the appropriate benzylidenemalononitrile . This results in the formation of 2-Amino-1,4,5,6,7,8-hexahydro-4- (substituted)phenylquinoline-3-carbonitriles .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their reactivity and stability. They are relatively stable, readily prepared, and generally environmentally benign .
Scientific Research Applications
Chemical Synthesis and Derivatives
- A study by Hovsepyan et al. (2018) demonstrated the synthesis of new pyrimido[4,5-b]quinoline derivatives, which are of interest for biological screening. This synthesis involved a three-component cyclocondensation process including compounds similar to 2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione (Hovsepyan et al., 2018).
Corrosion Inhibition
- In a study by Verma et al. (2016), derivatives of pyrimido[4,5-b]quinoline were found to be effective corrosion inhibitors for mild steel in acidic environments. These compounds showed high efficiency in inhibiting corrosion by adsorbing onto the steel surface (Verma et al., 2016).
Catalytic and Disproportionation Reactions
- A study conducted by Clark and Parvizi (1976) explored the synthesis and disproportionation of pyrimido[4,5-b]quinolinium salts, demonstrating the chemical behavior and reactions of compounds structurally related to the one (Clark & Parvizi, 1976).
Potential in Anticancer Research
- Research by Suh et al. (2000) indicated that derivatives of imidazoquinolinedione, similar in structure to 2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, showed significant cytotoxicity against human colon tumor cells, suggesting potential applications in anticancer drug development (Suh et al., 2000).
Antibacterial Applications
- A study by Vartale et al. (2013) investigated the antimicrobial activity of pyrimido[4,5-b]quinoline derivatives, providing insights into their potential use as antimicrobial agents (Vartale et al., 2013).
Luminescent Properties
- Tu et al. (2009) reported the synthesis of naphtho[2,3-f]quinoline derivatives with good luminescent properties. These findings suggest potential applications of related compounds like 2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione in organic electroluminescent media (Tu et al., 2009).
Future Directions
properties
IUPAC Name |
2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h3,6-9,12-16H,2,4-5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMAMIIHBRAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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